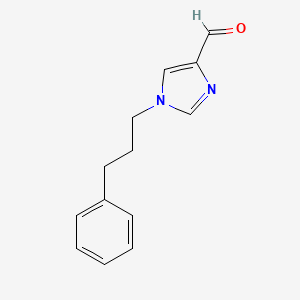

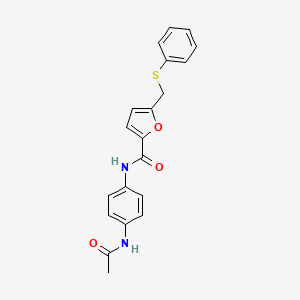

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

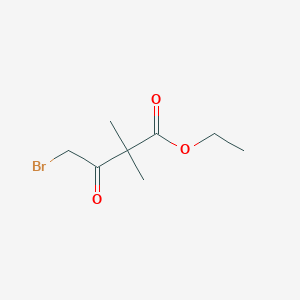

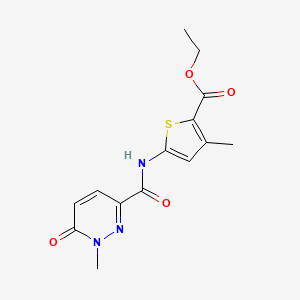

1-(3-Phenylpropyl)-1H-imidazole-4-carbaldehyde (PPCA) is a compound belonging to the family of imidazole-4-carbaldehydes. It is a colorless solid with a melting point of 65-67 °C and a boiling point of 205-207 °C. PPCA is an important intermediate in the synthesis of imidazole-4-carbaldehyde derivatives and is widely used in drug synthesis and development. In addition, PPCA has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Antioxidant Activity

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde derivatives, similar to 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency, with some showing greater activity than standard antioxidants (Sudha, Subbaiah, & Mahalakshmi, 2021).

Structural Studies and Complexation Stability Constants

Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been conducted. This includes the study of new chiral and achiral derivatives, their synthesis, structural studies, and the determination of complexation stability constants with metal ions (Pařík & Chlupatý, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde have been explored. This includes the derivation of the N-1 atom of the imidazole ring with different alkyl groups and conversion into various compounds that could exhibit biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Copper-Catalyzed Oxidative Coupling Reactions

A method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This method features high atom economy and mild conditions, making it functionally group-compatible (Li et al., 2015).

Novel Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives

A novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives has been achieved. These derivatives have been used as building blocks in the efficient synthesis of 2-aminoimidazole alkaloids, demonstrating their utility in medicinal chemistry (Ando & Terashima, 2010).

Synthesis of pH-Sensitive Spin Probes

Research has been conducted on the synthesis of pH-sensitive spin probes starting from 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This includes the preparation of novel nitroxides, which are stable and useful for various analytical applications (Kirilyuk et al., 2003).

Mechanism of Action

Target of Action

It’s structurally related to 3-phenylpropylamine , which is known to interact with enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

Compounds with similar structures have been shown to interact with their targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the enzyme’s function, potentially altering various biological processes.

Biochemical Pathways

Related compounds such as 3-phenylpropionic acid have been shown to influence the intestinal epithelial barrier function via ahr signaling . This suggests that 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde might also interact with similar biochemical pathways, affecting their downstream effects.

properties

IUPAC Name |

1-(3-phenylpropyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-10-13-9-15(11-14-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIRFFGQIDZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=C(N=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)